molecular formula C23H17NO4S B4893041 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide

Cat. No. B4893041
M. Wt: 403.5 g/mol
InChI Key: DZZBIJSRKGOXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide, also known as MN-64, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MN-64 belongs to the class of sulfonamide compounds, which have been widely used as antibiotics and diuretics. However, MN-64 has shown promise as a potential anticancer agent due to its ability to inhibit a specific enzyme involved in cancer cell growth.

Mechanism of Action

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide works by inhibiting the activity of an enzyme called N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. This modification is important for the proper functioning of many proteins, including those involved in cancer cell growth. By inhibiting NMT, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide disrupts this process and prevents the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide has been shown to have a specific effect on cancer cells, inhibiting their growth and inducing apoptosis. However, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide has also been shown to have an effect on normal cells, although to a lesser extent. This suggests that N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide may have some potential side effects, although further studies are needed to fully understand its effects on normal cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide is its specificity for cancer cells, which makes it a promising candidate for cancer therapy. However, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide is a relatively new compound and further studies are needed to fully understand its effects and potential side effects. Additionally, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide may have limitations in terms of its bioavailability and toxicity, which could affect its use in clinical settings.

Future Directions

There are several future directions for N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide. Another area of interest is the investigation of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide's potential as a therapeutic agent for other types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide and its effects on normal cells. Overall, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide shows promise as a potential anticancer agent, but further research is needed to fully understand its potential.

Synthesis Methods

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-naphthalenesulfonyl chloride with 2-methoxydibenzo[b,d]furan-3-amine in the presence of a base. The resulting product is then purified using column chromatography to obtain N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide in its pure form.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide has been the subject of several scientific studies due to its potential as an anticancer agent. One study investigated the effects of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide on breast cancer cells and found that it inhibited the growth of these cells by inducing cell cycle arrest and apoptosis. Another study showed that N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide was effective in inhibiting the growth of lung cancer cells by targeting a specific enzyme involved in cancer cell growth.

properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4S/c1-27-23-13-19-18-8-4-5-9-21(18)28-22(19)14-20(23)24-29(25,26)17-11-10-15-6-2-3-7-16(15)12-17/h2-14,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZBIJSRKGOXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxydibenzofuran-3-yl)naphthalene-2-sulfonamide

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